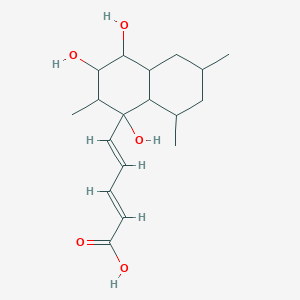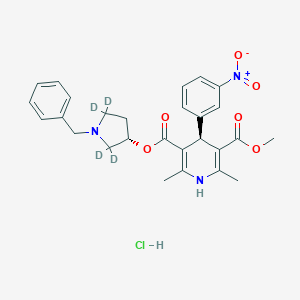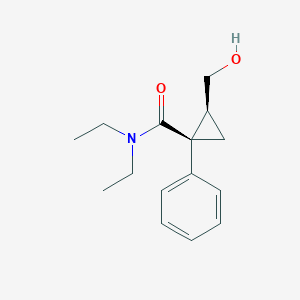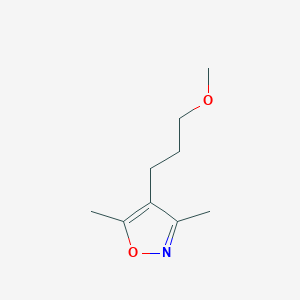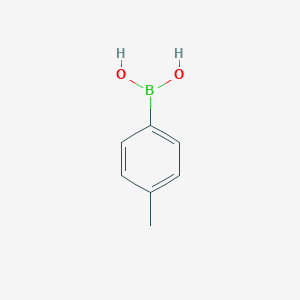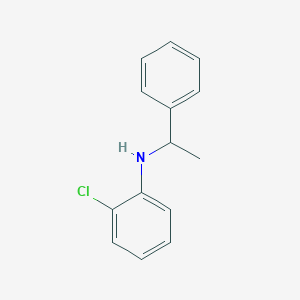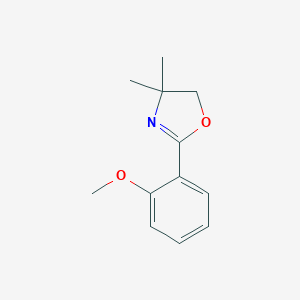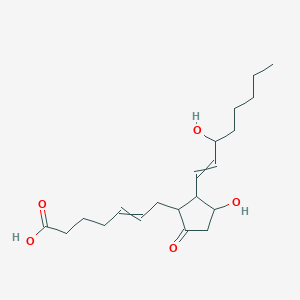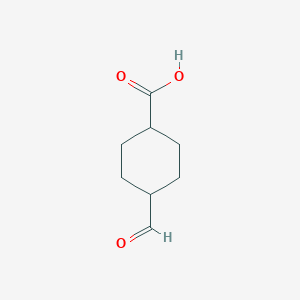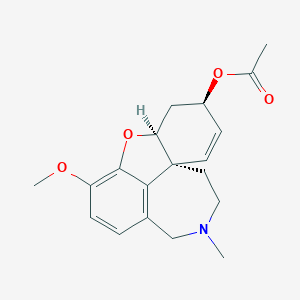
O-Acetylgalanthamine
Overview
Description
O-Acetylgalanthamine is an acetylated alkaloid derived from the natural product galanthamine, which is isolated from the plant species Narcissus pseudonarcissus. This compound is known for its biochemical applications, particularly in the field of proteomics research .
Mechanism of Action
Target of Action
O-Acetylgalanthamine is a natural product that can be isolated from Narcissus pseudonarcissus . The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Mode of Action
This compound acts as a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor . This dual mechanism of action has clinical significance .
Biochemical Pathways
By inhibiting AChE, this compound increases the concentration and thereby action of acetylcholine in certain parts of the brain . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .
Pharmacokinetics
It is known that the metabolic pathways of galanthamine, a similar compound, includeO-demethylation (promoted by CYP2D6) to form O-desmethyl-galantamine and the formation of galantamine-N-oxide via a CYP3A4-mediated pathway . Other important metabolic pathways include N-demethylation , epimerization , and sulfate conjugation .
Result of Action
The result of this compound’s action is an enhancement of cholinergic neuron function and signaling . This is hypothesized to relieve some of the symptoms of Alzheimer’s disease . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of this compound may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Action Environment
The action environment of this compound is primarily the brain, where it interacts with AChE to modulate acetylcholine levels Factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup (particularly regarding the cyp2d6 and cyp3a4 enzymes) could potentially influence the drug’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Acetylgalanthamine can be synthesized from galanthamine through acetylation. The process involves the reaction of galanthamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: O-Acetylgalanthamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Acetylgalanthamine is widely used in scientific research due to its biochemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products
Comparison with Similar Compounds
Galanthamine: The parent compound from which O-Acetylgalanthamine is derived.
3-O-Acetylsanguinine: Another acetylated derivative with similar biochemical properties.
Narwedine: A structurally related alkaloid with acetylcholinesterase inhibitory activity.
Lycoraminone: Another related compound with potential therapeutic applications.
Uniqueness of this compound: this compound is unique due to its specific acetylation, which enhances its biochemical properties and stability compared to its parent compound, galanthamine. This modification also allows for more targeted applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNMOVEDXUICV-QOKNQOGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25650-83-3 | |
| Record name | O-acetylgalanthamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that O-acetylgalanthamine shows potential as an acetylcholinesterase (AChE) inhibitor. Could you elaborate on how this compound interacts with AChE and its potential implications for Alzheimer's disease?
A1: While the research article primarily focuses on identifying and characterizing alkaloids within the Rauhia species, including this compound, it doesn't directly investigate the specific interactions of this compound with AChE. The article highlights that computational experiments were conducted on structurally similar compounds like 3-O-acetylgalanthamine, indicating its potential as an AChE inhibitor [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B124800.png)
